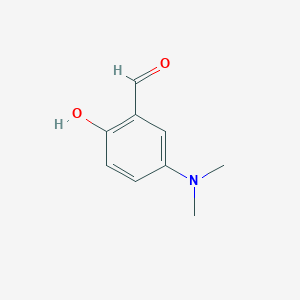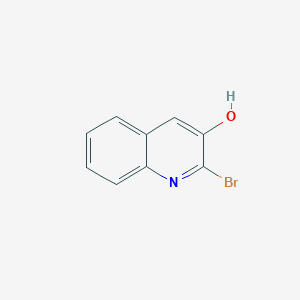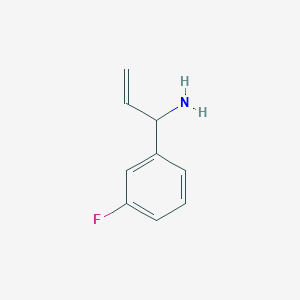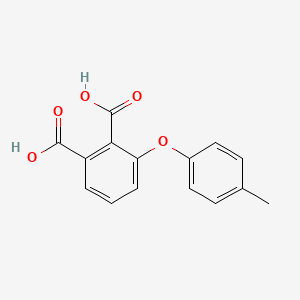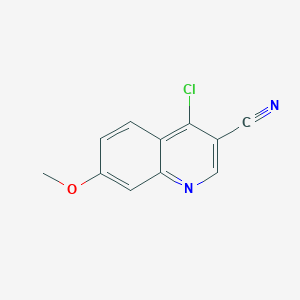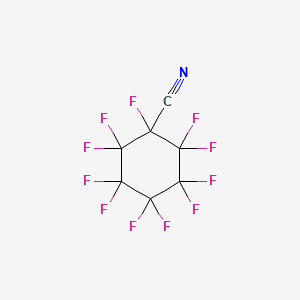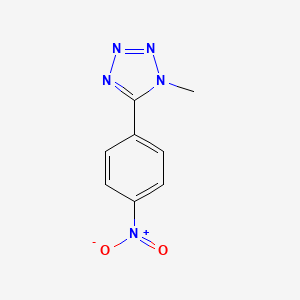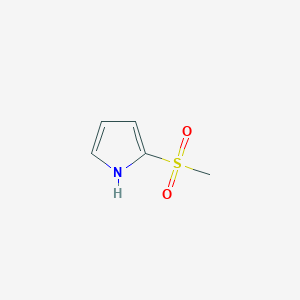
2-甲磺酰-1H-吡咯
描述
2-Methanesulfonyl-1H-pyrrole is a heterocyclic organic compound with the chemical formula C5H7NO2S . It is a versatile molecule with a wide range of applications in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of a pyrrole ring substituted with a methanesulfonyl group, which imparts unique chemical properties.
科学研究应用
2-Methanesulfonyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 2-Methanesulfonyl-1H-pyrrole is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in cholesterol production, making it a key target for interventions aimed at controlling cholesterol levels .
Mode of Action
2-Methanesulfonyl-1H-pyrrole acts by inhibiting the HMG-CoA reductase enzyme . By blocking this enzyme, the compound prevents the synthesis of cholesterol, thereby potentially reducing cholesterol levels in the body .
Biochemical Pathways
The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . The downstream effects of this disruption can include a reduction in cholesterol levels and alterations in the production of other biomolecules synthesized via this pathway .
Pharmacokinetics
This suggests that it is well-absorbed and can exert its effects after oral administration . The compound is also reported to be stable in acidic environments , which could influence its bioavailability .
Result of Action
The primary molecular effect of 2-Methanesulfonyl-1H-pyrrole’s action is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in cholesterol synthesis, which can result in lower cholesterol levels in the body . On a cellular level, this can affect the composition of cell membranes and other processes dependent on cholesterol .
Action Environment
The action, efficacy, and stability of 2-Methanesulfonyl-1H-pyrrole can be influenced by various environmental factors. For instance, its stability in acidic environments suggests that it can withstand the acidic conditions of the stomach, which is crucial for orally administered drugs . .
生化分析
Biochemical Properties
2-Methanesulfonyl-1H-pyrrole interacts with the HMG-CoA reductase enzyme . This enzyme is crucial in the biochemical pathway of cholesterol production . The interaction between 2-Methanesulfonyl-1H-pyrrole and this enzyme leads to the inhibition of the enzyme, thereby affecting the production of cholesterol .
Cellular Effects
The primary cellular effect of 2-Methanesulfonyl-1H-pyrrole is its impact on cholesterol production . By inhibiting the HMG-CoA reductase enzyme, it reduces the amount of cholesterol produced within the cell . This can have significant effects on cell function, as cholesterol is a vital component of cell membranes and is also involved in the synthesis of certain hormones .
Molecular Mechanism
The molecular mechanism of action of 2-Methanesulfonyl-1H-pyrrole involves the inhibition of the HMG-CoA reductase enzyme . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, 2-Methanesulfonyl-1H-pyrrole effectively reduces the production of cholesterol .
Temporal Effects in Laboratory Settings
2-Methanesulfonyl-1H-pyrrole is known to be orally active and stable in acidic environments . This suggests that it may have a prolonged effect on cholesterol production in in vitro or in vivo studies
Metabolic Pathways
2-Methanesulfonyl-1H-pyrrole is involved in the cholesterol biosynthesis pathway through its inhibition of the HMG-CoA reductase enzyme . This enzyme is a key player in the metabolic pathway that leads to the production of cholesterol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with sulfonamines in the presence of a catalytic amount of iron (III) chloride in water . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . This approach is highly tolerant of various functional groups and provides N-alkoxycarbonyl pyrroles in good yield.
Industrial Production Methods
Industrial production of 2-Methanesulfonyl-1H-pyrrole typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Methanesulfonyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted pyrroles.
Substitution: Various N-substituted pyrroles depending on the nucleophile used.
相似化合物的比较
2-Methanesulfonyl-1H-pyrrole can be compared with other similar compounds, such as:
2-Methanesulfonyl-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-Methanesulfonyl-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring.
The uniqueness of 2-Methanesulfonyl-1H-pyrrole lies in its specific chemical properties imparted by the methanesulfonyl group and the pyrrole ring, which make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-methylsulfonyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)5-3-2-4-6-5/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJKJJPJAVTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509910 | |
| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82511-61-3 | |
| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


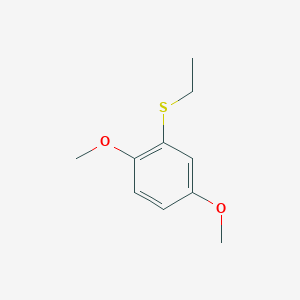
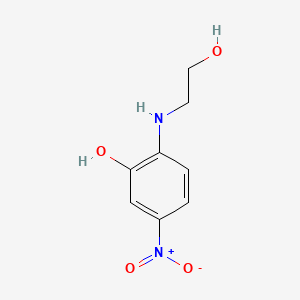

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)
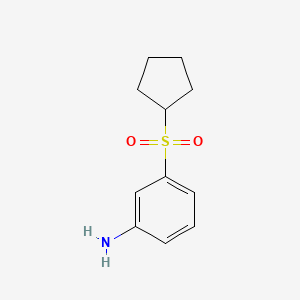
![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)

